molecular formula C15H15ClN2OS B5301867 2-[(2-aminophenyl)thio]-N-(4-chloro-3-methylphenyl)acetamide

2-[(2-aminophenyl)thio]-N-(4-chloro-3-methylphenyl)acetamide

Cat. No. B5301867
M. Wt: 306.8 g/mol
InChI Key: ZJAMPTDQBVKFFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-aminophenyl)thio]-N-(4-chloro-3-methylphenyl)acetamide, also known as AC-262,536, is a synthetic compound that is widely used in scientific research. It belongs to the class of selective androgen receptor modulators (SARMs) and is known for its potential to enhance muscle growth and bone density without the adverse effects of traditional anabolic steroids.

Mechanism of Action

2-[(2-aminophenyl)thio]-N-(4-chloro-3-methylphenyl)acetamide works by selectively binding to androgen receptors in the body, which are responsible for regulating muscle and bone growth. By activating these receptors, 2-[(2-aminophenyl)thio]-N-(4-chloro-3-methylphenyl)acetamide stimulates the production of proteins that promote muscle and bone growth while inhibiting the breakdown of these tissues.
Biochemical and Physiological Effects:
Studies have shown that 2-[(2-aminophenyl)thio]-N-(4-chloro-3-methylphenyl)acetamide can increase muscle mass and strength while reducing body fat in animal models. It has also been found to improve bone density and reduce the risk of fractures. 2-[(2-aminophenyl)thio]-N-(4-chloro-3-methylphenyl)acetamide has been shown to have a favorable safety profile, with no adverse effects on prostate or cardiovascular health.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(2-aminophenyl)thio]-N-(4-chloro-3-methylphenyl)acetamide is its selectivity for androgen receptors, which reduces the risk of adverse effects on other tissues. Additionally, 2-[(2-aminophenyl)thio]-N-(4-chloro-3-methylphenyl)acetamide has a long half-life, which allows for less frequent dosing. However, one limitation of 2-[(2-aminophenyl)thio]-N-(4-chloro-3-methylphenyl)acetamide is its relatively high cost compared to other SARMs.

Future Directions

There are several potential future directions for research on 2-[(2-aminophenyl)thio]-N-(4-chloro-3-methylphenyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the optimal dosing and administration protocols for 2-[(2-aminophenyl)thio]-N-(4-chloro-3-methylphenyl)acetamide in order to maximize its benefits while minimizing any potential risks. Finally, more research is needed to fully understand the long-term effects of 2-[(2-aminophenyl)thio]-N-(4-chloro-3-methylphenyl)acetamide on muscle and bone health.

Synthesis Methods

The synthesis of 2-[(2-aminophenyl)thio]-N-(4-chloro-3-methylphenyl)acetamide involves the reaction of 2-aminophenylthiol with 4-chloro-3-methylphenylacetyl chloride under appropriate reaction conditions. The resulting product is then purified through a series of chromatographic techniques to obtain the pure compound.

Scientific Research Applications

2-[(2-aminophenyl)thio]-N-(4-chloro-3-methylphenyl)acetamide has been extensively studied for its potential applications in the field of sports medicine and aging-related disorders. It has been shown to enhance muscle growth and bone density in animal models without causing adverse effects on prostate or cardiovascular health. Additionally, 2-[(2-aminophenyl)thio]-N-(4-chloro-3-methylphenyl)acetamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(2-aminophenyl)sulfanyl-N-(4-chloro-3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS/c1-10-8-11(6-7-12(10)16)18-15(19)9-20-14-5-3-2-4-13(14)17/h2-8H,9,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAMPTDQBVKFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CSC2=CC=CC=C2N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sdccgsbi-0138703.P001

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